N-(3-Chloro-5-fluorobenzyl)hydroxylamine
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Overview
Description
N-(3-Chloro-5-fluorobenzyl)hydroxylamine is an organic compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of N-(3-Chloro-5-fluorobenzyl)hydroxylamine typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
N-(3-Chloro-5-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-(3-chloro-5-fluorobenzyl)nitrosoamine using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form N-(3-chloro-5-fluorobenzyl)amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-(3-Chloro-5-fluorobenzyl)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-fluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
N-(3-Chloro-5-fluorobenzyl)hydroxylamine can be compared with other similar compounds such as:
N-(3-Chlorobenzyl)hydroxylamine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
N-(3-Fluorobenzyl)hydroxylamine: Lacks the chlorine substitution, which may also influence its properties.
N-(3-Chloro-5-fluorophenyl)hydroxylamine: Has a phenyl ring instead of a benzyl ring, which can alter its chemical behavior and applications.
The presence of both chlorine and fluorine substitutions in this compound makes it unique and potentially more versatile in various chemical and biological contexts .
Properties
Molecular Formula |
C7H7ClFNO |
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Molecular Weight |
175.59 g/mol |
IUPAC Name |
N-[(3-chloro-5-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClFNO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3,10-11H,4H2 |
InChI Key |
WTPBVHQASQHYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CNO |
Origin of Product |
United States |
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